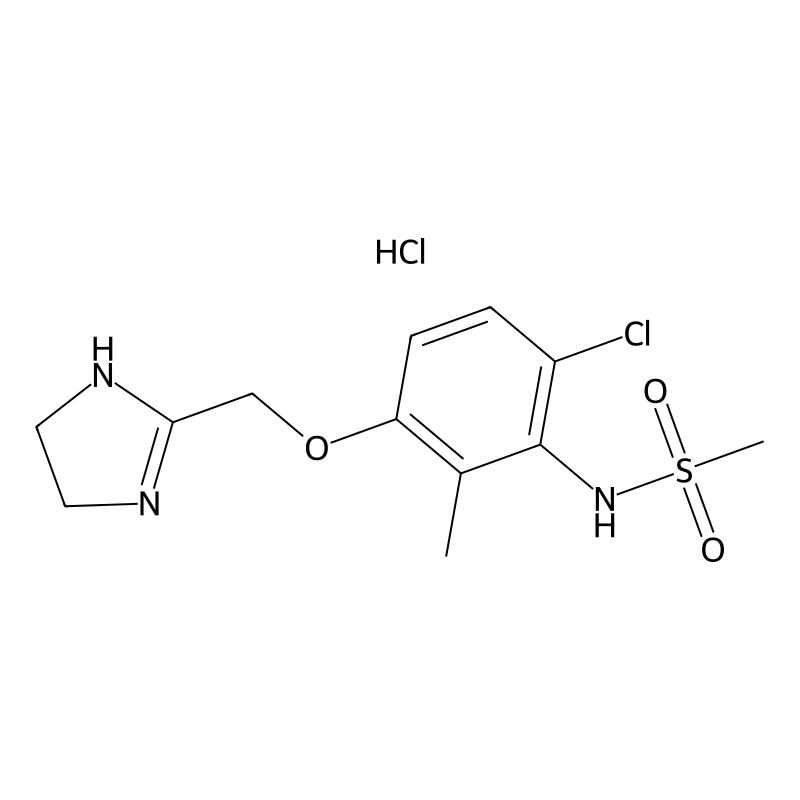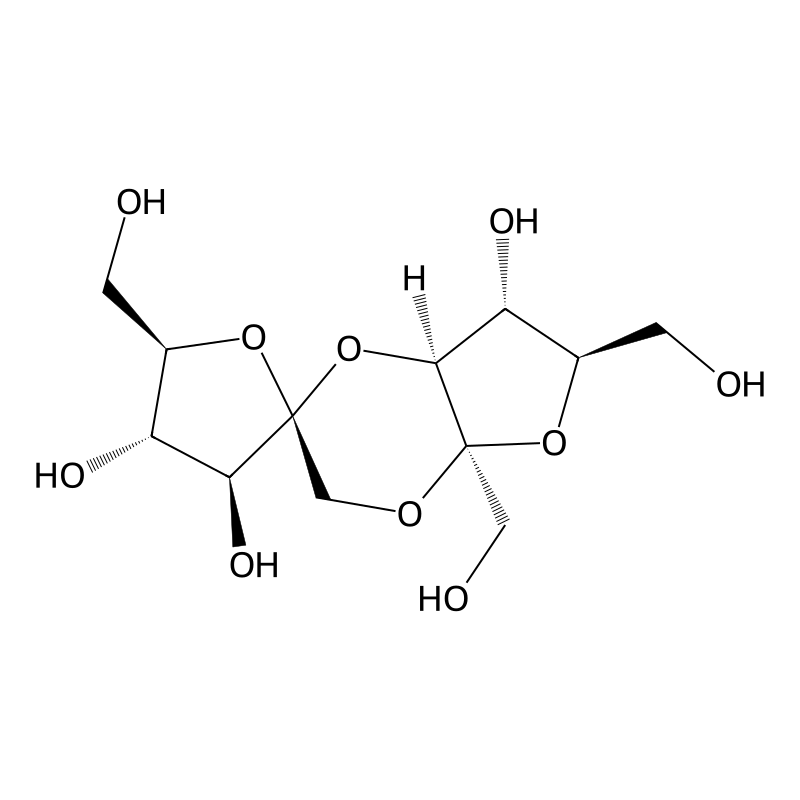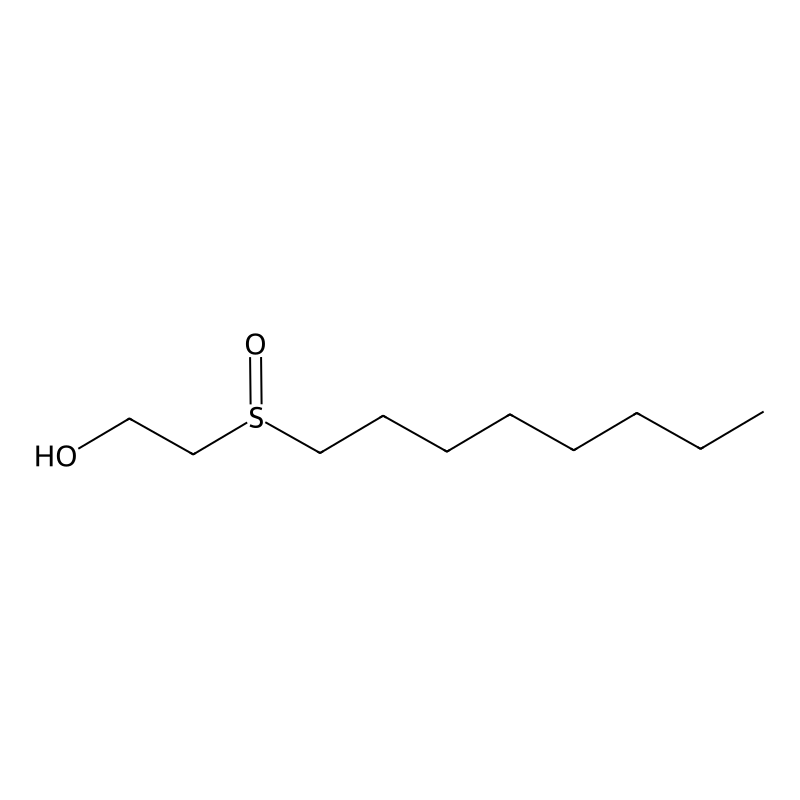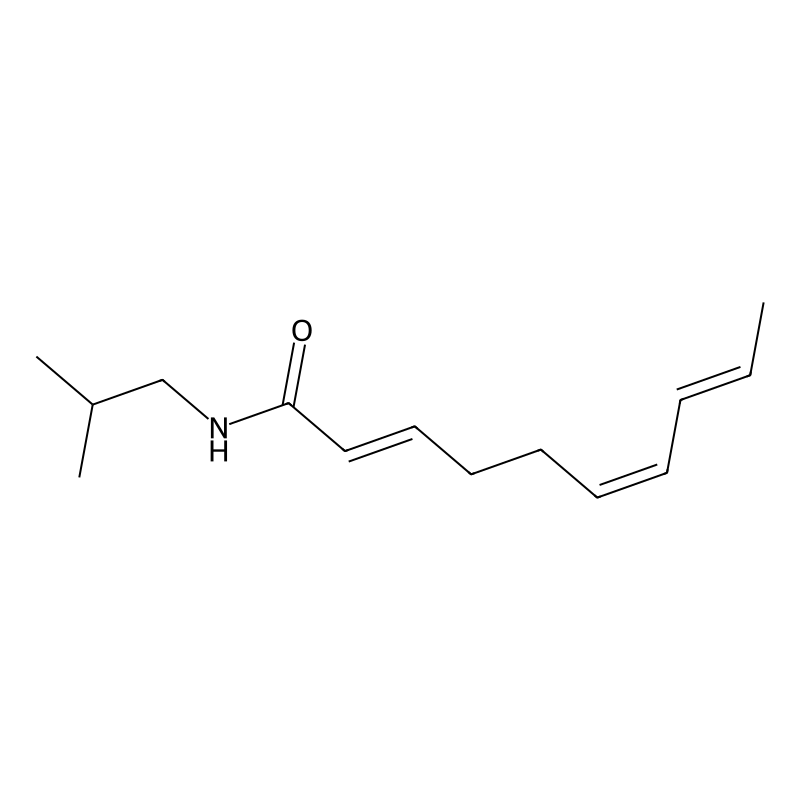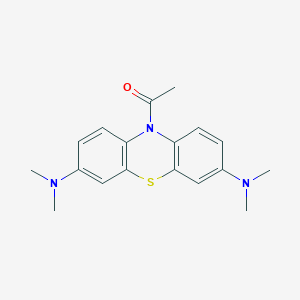5-Methoxy-alpha-methyltryptamine
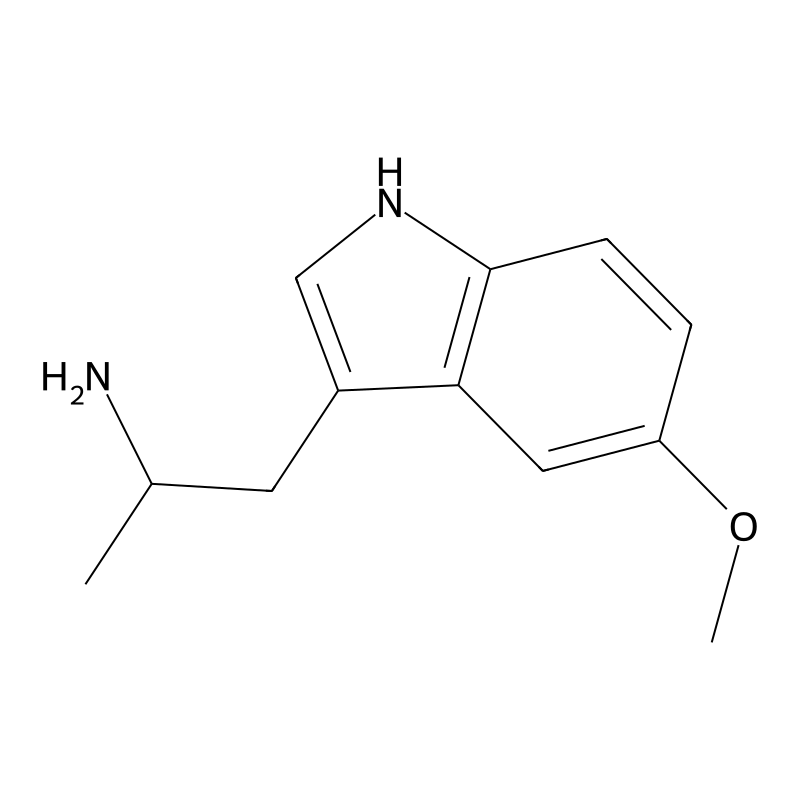
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pharmacological Effects:
5-MeO-AMT belongs to the class of tryptamine psychedelic drugs. Research suggests it interacts with the serotonin system in the brain, particularly the serotonin receptor 2A (5-HT2A) []. This interaction is believed to be responsible for its psychoactive effects, including hallucinations and altered mood states []. Studies in mice have shown that 5-MeO-AMT induces head-twitch responses, a behavioral indicator of 5-HT2A activation [].
Potential Therapeutic Applications:
While 5-MeO-AMT is not currently approved for any medical use, some preliminary research explores its potential therapeutic applications. These applications are primarily focused on its potential benefits for treating mental health conditions:
- Depression: Limited research suggests that some psychedelic drugs, including psilocybin, may offer therapeutic benefits for treatment-resistant depression. Given the similar mechanism of action to psilocybin, researchers are exploring the potential of 5-MeO-AMT for similar applications, but further research is needed to determine its efficacy and safety.
- Anxiety disorders: Similar to depression, some studies suggest that psilocybin may be helpful in treating anxiety disorders []. Early research is investigating the potential of 5-MeO-AMT for treating anxiety, but more research is needed to confirm its effectiveness and safety profile.
5-Methoxy-alpha-methyltryptamine, commonly known as 5-Methoxy-alpha-methyltryptamine or 5-MeO-alpha-methyltryptamine, is a synthetic compound belonging to the tryptamine family. It is characterized by its potent psychedelic properties and structural similarity to both tryptamines and amphetamines. The chemical formula of 5-Methoxy-alpha-methyltryptamine is , with a molar mass of approximately 204.27 g/mol. This compound is soluble in ethanol and has a melting point ranging from 216 to 218 °C (421 to 424 °F) .
The exact mechanism of action of 5-MeO-AMT is not fully understood, but it is believed to interact with the serotonin system in the brain []. The methoxy group may contribute to its affinity for the 5-HT2 serotonin receptor subtype, potentially explaining its hallucinogenic effects. However, more research is needed to confirm this hypothesis.
5-MeO-AMT is a psychoactive substance with potential for abuse and dependence []. Studies suggest it can produce a variety of adverse effects, including [, ]:
- Physical: Nausea, vomiting, diarrhea, visual and auditory disturbances.
- Psychological: Terrifying hallucinations, emotional distress, anxiety, paranoia.
The biological activity of 5-Methoxy-alpha-methyltryptamine is primarily attributed to its interaction with serotonin receptors. It acts as a non-selective agonist for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in its hallucinogenic effects. Research indicates that it may also inhibit the reuptake of monoamines, enhancing serotonergic activity in the brain . Users have reported effects such as increased energy, enhanced mood, and visual distortions at doses ranging from 4 to 7 mg .
The synthesis of 5-Methoxy-alpha-methyltryptamine can be achieved through several methods, including:
- Nitroaldol Condensation: This method involves the reaction of indole-3-carboxaldehyde with nitroethane under ammonium acetate catalysis, producing a nitropropene intermediate that can be reduced to yield the final product.
- Reductive Amination: This approach utilizes precursors like indole-3-acetone and hydroxylamine, followed by reduction with lithium aluminum hydride .
These synthetic routes allow for the efficient production of this compound while maintaining high purity levels.
Studies examining the interactions of 5-Methoxy-alpha-methyltryptamine highlight its affinity for various serotonin receptor subtypes. The compound shows significant binding affinity for the following receptors:
- 5-HT_1A: Ki = 0.046 μM
- 5-HT_2A: Ki = 0.034 μM
- SERT (Serotonin Transporter): Ki = 12 μM
These interactions suggest that the compound's effects are mediated through complex serotonergic signaling pathways, which may include both agonistic and inhibitory actions on neurotransmitter reuptake mechanisms .
Several compounds share structural similarities with 5-Methoxy-alpha-methyltryptamine, each exhibiting unique pharmacological profiles:
These compounds illustrate the diversity within the tryptamine class while highlighting the unique aspects of 5-Methoxy-alpha-methyltryptamine's pharmacological profile.
Receptor Binding Profiles
5-Methoxy-alpha-methyltryptamine demonstrates complex interactions with multiple neurotransmitter receptor systems, exhibiting varying affinities and functional activities across different receptor subtypes [3]. The compound's pharmacological profile is characterized by its primary activity at serotonin receptors, with additional interactions at monoamine transporters and other neurotransmitter systems [18].
5-Hydroxytryptamine 1A Receptor Interactions
5-Methoxy-alpha-methyltryptamine exhibits moderate affinity for the 5-hydroxytryptamine 1A receptor, with a binding affinity of 207 ± 56 nanomolar [11]. Functional studies utilizing guanosine 5'-triphosphate gamma sulfur binding assays demonstrate that the compound acts as a full agonist at this receptor subtype, producing 100.6 ± 7.9 percent of the maximal serotonin effect [11]. The functional potency, measured as the half-maximal effective concentration, is 680 ± 250 nanomolar [11].
Research investigating the role of 5-hydroxytryptamine 1A receptors in psychedelic-like effects has revealed that activation of this receptor subtype can modulate and attenuate the hallucinogenic responses mediated by 5-hydroxytryptamine 2A receptors [10]. Studies using selective 5-hydroxytryptamine 1A receptor antagonists have shown that blockade of this receptor can enhance head-twitch responses in experimental models, indicating that 5-hydroxytryptamine 1A receptor activation produces opposing effects to those mediated by 5-hydroxytryptamine 2A receptors [10].
5-Hydroxytryptamine 2A Receptor Binding Characteristics
The 5-hydroxytryptamine 2A receptor represents the primary target for 5-Methoxy-alpha-methyltryptamine, with the compound displaying high binding affinity of 15 ± 2.8 nanomolar [11]. This receptor interaction is considered the principal mechanism underlying the compound's psychoactive properties [3]. Functional characterization reveals that 5-Methoxy-alpha-methyltryptamine acts as a full agonist at the 5-hydroxytryptamine 2A receptor, producing 102.0 ± 11 percent of the maximal serotonin effect [11].
The functional potency at the 5-hydroxytryptamine 2A receptor is exceptionally high, with a half-maximal effective concentration of 8 ± 4.4 nanomolar [11]. Comparative studies using arachidonic acid release as a functional readout have demonstrated that 5-Methoxy-alpha-methyltryptamine produces 87 percent of the maximal lysergic acid diethylamide effect [11]. Additional research utilizing inositol phosphate-1 production as a functional endpoint confirms the compound's potent agonist activity at this receptor subtype [11].
Behavioral studies in experimental models have established that 5-hydroxytryptamine 2A receptor activation mediates the head-twitch response, a well-validated behavioral correlate of hallucinogenic potential [3]. Pretreatment with the selective 5-hydroxytryptamine 2A receptor antagonist ketanserin completely blocks the compound-induced head-twitch response, confirming the central role of this receptor in mediating the behavioral effects [3].
Comparative Binding at 5-Hydroxytryptamine 2B and 5-Hydroxytryptamine 2C Receptors
5-Methoxy-alpha-methyltryptamine demonstrates significant affinity for the 5-hydroxytryptamine 2C receptor, with a binding affinity of 113 ± 31 nanomolar [11]. Functional studies reveal that the compound acts as a partial agonist at this receptor subtype, producing 89.1 ± 0.7 percent of the maximal serotonin effect [11]. The functional potency at the 5-hydroxytryptamine 2C receptor is moderate, with a half-maximal effective concentration of 290 ± 62 nanomolar [11].
While specific binding data for the 5-hydroxytryptamine 2B receptor are not extensively documented, functional studies indicate that 5-Methoxy-alpha-methyltryptamine produces contractions in gastric fundus preparations, which are mediated through 5-hydroxytryptamine 2B receptor activation [21]. These contractile responses can be inhibited by the selective 5-hydroxytryptamine 2B receptor antagonist, confirming the compound's activity at this receptor subtype [21].
The selectivity profile across 5-hydroxytryptamine 2 receptor subtypes reveals that 5-Methoxy-alpha-methyltryptamine exhibits approximately 7.5-fold selectivity for the 5-hydroxytryptamine 2A receptor over the 5-hydroxytryptamine 2C receptor based on binding affinity data [11]. This selectivity pattern is consistent with the compound's primary hallucinogenic effects, which are predominantly mediated through 5-hydroxytryptamine 2A receptor activation [3].
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% Maximum Effect) |
|---|---|---|---|
| 5-Hydroxytryptamine 2A | 15 ± 2.8 | 8 ± 4.4 | 102.0 ± 11 |
| 5-Hydroxytryptamine 1A | 207 ± 56 | 680 ± 250 | 100.6 ± 7.9 |
| 5-Hydroxytryptamine 2C | 113 ± 31 | 290 ± 62 | 89.1 ± 0.7 |
Additional Neurotransmitter Receptor Interactions
Beyond serotonin receptors, 5-Methoxy-alpha-methyltryptamine demonstrates activity at the norepinephrine transporter, producing potentiation of electrically-stimulated contractions in vascular preparations at concentrations ranging from 0.1 to 1.0 micromolar [21]. This effect is completely abolished by pretreatment with the norepinephrine transporter inhibitor desmethylimipramine, confirming the compound's interaction with this transporter protein [21].
The compound exhibits minimal activity at monoamine oxidase A, with an inhibition constant of 31,000 nanomolar, indicating weak inhibitory potency at this enzyme . This relatively low affinity for monoamine oxidase A distinguishes 5-Methoxy-alpha-methyltryptamine from other tryptamine derivatives that exhibit potent monoamine oxidase inhibition [20].
Studies investigating interactions with additional receptor systems have shown that 5-Methoxy-alpha-methyltryptamine produces direct contractile effects on vascular smooth muscle through 5-hydroxytryptamine 2A receptor activation, with a half-maximal effective concentration of approximately 3.98 nanomolar [21]. These peripheral vascular effects are largely attenuated by the 5-hydroxytryptamine 2A receptor antagonist ketanserin [21].
Quantitative Structure-Activity Relationships
Structure-activity relationship analyses of tryptamine derivatives have revealed several key molecular features that influence binding affinity and functional activity at serotonin receptors [15]. For 5-Methoxy-alpha-methyltryptamine, the presence of the methoxy group at the 5-position of the indole ring and the alpha-methyl substitution on the ethylamine side chain are critical structural determinants of its pharmacological profile [1].
Comparative studies examining substituent effects on tryptamine derivatives demonstrate that oxygen-containing substituents at the 5-position of the indole ring generally enhance binding affinity to 5-hydroxytryptamine 2A receptors [15]. The methoxy group specifically contributes to increased lipophilicity and receptor binding affinity compared to unsubstituted tryptamine analogs [7]. However, functional activity often follows an opposite trend, with larger lipophilic groups improving affinity while potentially reducing functional efficacy [22].
The alpha-methyl substitution on the ethylamine side chain serves multiple pharmacological functions, including protection from metabolic degradation by monoamine oxidase and enhancement of receptor binding affinity [2]. Structural modifications that delay metabolic clearance contribute to the compound's prolonged duration of action compared to other tryptamine derivatives . The alpha-methyl group specifically slows enzymatic degradation, resulting in extended pharmacokinetic profiles [24].
Quantitative structure-activity relationship models developed for tryptamine derivatives indicate that compounds with alkyl groups at the alpha-position show reduced affinity compared to their unsubstituted counterparts, while substitutions at other positions on the indole ring can exert favorable effects on receptor binding [15]. The combination of 5-methoxy and alpha-methyl substitutions in 5-Methoxy-alpha-methyltryptamine represents an optimal configuration for 5-hydroxytryptamine 2A receptor activation [9].
Molecular Docking Studies
Computational molecular docking analyses provide detailed insights into the binding interactions between 5-Methoxy-alpha-methyltryptamine and serotonin receptor binding sites [27]. The binding pocket of 5-hydroxytryptamine receptors is generally composed of transmembrane helices III, V, VI, and VII, with conserved amino acid residues including aspartate at position 3.32, tryptophan at position 6.48, phenylalanine at positions 6.51 and 6.52, and tyrosine at position 7.42 [27].
Molecular docking studies utilizing crystallographic structures of 5-hydroxytryptamine receptors have demonstrated that 5-Methoxy-alpha-methyltryptamine adopts a binding conformation similar to other tryptamine agonists [27]. The indole ring system of the compound forms aromatic interactions with phenylalanine residues in the binding pocket, while the protonated amine group establishes ionic interactions with the conserved aspartate residue [27].
The methoxy group at the 5-position of the indole ring has been shown through computational analysis to form additional hydrophobic interactions within the receptor binding pocket, contributing to enhanced binding affinity compared to unsubstituted tryptamine [7]. Molecular dynamics simulations reveal that these interactions stabilize the ligand-receptor complex and contribute to the compound's selectivity profile across different serotonin receptor subtypes [27].
5-Methoxy-alpha-methyltryptamine functions as a potent serotonergic compound with selective activity profiles across multiple serotonin receptor subtypes. The compound demonstrates highest affinity for the serotonin 5-hydroxytryptamine 2A receptor, with half-maximal effective concentration values ranging from 2 to 8.4 nanomolar, establishing it as a full agonist at this receptor subtype [1] [2]. This high-affinity binding represents the primary mechanism underlying the compound's psychoactive properties, as the 5-hydroxytryptamine 2A receptor mediates the majority of hallucinogenic effects observed with serotonergic psychedelics [1] [2].
The compound exhibits significantly lower affinity for the serotonin 5-hydroxytryptamine 1A receptor, with binding constants of approximately 7,100 nanomolar, indicating weak partial agonist activity at this receptor subtype [3] [4]. This selectivity profile contrasts with many classical tryptamines, which often display more balanced affinity across multiple serotonin receptor subtypes. The 5-hydroxytryptamine 1A receptor activation contributes to the compound's modulatory effects on mood and anxiety-related behaviors, though to a lesser extent than its 5-hydroxytryptamine 2A activity [3] [4].
At the serotonin 5-hydroxytryptamine 2C receptor, 5-Methoxy-alpha-methyltryptamine demonstrates moderate affinity with binding constants of 120 nanomolar, functioning as a partial agonist [3] [4]. This interaction contributes to the compound's complex pharmacological profile, as 5-hydroxytryptamine 2C receptors are involved in regulating appetite, mood, and cognitive function. The compound also exhibits activity at the serotonin 5-hydroxytryptamine 2B receptor with an effective concentration of 15.58 nanomolar, though this peripheral receptor interaction is less relevant to central nervous system effects [5].
The serotonergic system modulation by 5-Methoxy-alpha-methyltryptamine occurs primarily in the prefrontal cortex, where high concentrations of 5-hydroxytryptamine 2A receptors are expressed [1] [2]. This brain region is crucial for executive function, decision-making, and perception, explaining the compound's pronounced effects on consciousness and cognition. The compound increases serotonin 5-hydroxytryptamine 2A receptor messenger ribonucleic acid expression in prefrontal cortical areas, suggesting long-term regulatory effects on receptor expression beyond acute activation [1] [2].
Effects on Monoamine Release and Reuptake
5-Methoxy-alpha-methyltryptamine demonstrates complex interactions with monoamine transporters and release mechanisms, though these effects are generally weaker than its receptor-mediated actions. The compound exhibits weak inhibition of the serotonin transporter with half-maximal inhibitory concentration values exceeding 1,000 nanomolar, indicating limited direct impact on serotonin reuptake processes [7]. This contrasts with many psychostimulants that derive their primary effects from transporter inhibition.
The compound shows stronger inhibitory effects on dopamine and norepinephrine transporters, with half-maximal inhibitory concentration values of 3.37 micromolar and 2.9 micromolar, respectively [7] [8]. These transport inhibition effects contribute to the compound's stimulant-like properties, though they remain secondary to its receptor-mediated actions. The dopamine transporter inhibition occurs primarily in striatal and limbic brain regions, potentially contributing to the compound's effects on motivation and reward processing [7] [8].
Regarding monoamine release, 5-Methoxy-alpha-methyltryptamine acts as a moderate releaser of dopamine with half-maximal effective concentration values of 8.9 micromolar [7] [8]. This release mechanism involves reversal of the dopamine transporter, leading to increased synaptic dopamine concentrations in target brain regions. The compound demonstrates weaker effects on serotonin release, with half-maximal effective concentration values of 460 micromolar, suggesting minimal contribution to its overall pharmacological profile [7] [8].
The norepinephrine release effects of 5-Methoxy-alpha-methyltryptamine have been documented but not quantified in detail [8]. This noradrenergic activity likely contributes to the compound's stimulant-like effects, including increased alertness, elevated heart rate, and enhanced arousal. The combined effects on dopamine and norepinephrine systems may explain the compound's unique pharmacological profile that combines both hallucinogenic and stimulant properties [8].
The temporal pattern of monoamine effects differs significantly from receptor-mediated actions. While receptor activation occurs within seconds to minutes of administration, the transport-mediated effects develop more gradually over minutes to hours. This temporal dissociation contributes to the compound's complex and prolonged duration of action, lasting 12 to 18 hours in human subjects [9] [10].
Intracellular Signaling Cascades
G Protein Activation Patterns
5-Methoxy-alpha-methyltryptamine initiates intracellular signaling through activation of guanine nucleotide-binding proteins, primarily the Gq/11 family, following its binding to serotonin 5-hydroxytryptamine 2A receptors [1] [2]. The compound induces conformational changes in the receptor that promote guanosine diphosphate release and guanosine triphosphate binding to the G protein alpha subunit, leading to dissociation of the heterotrimer into active alpha and beta-gamma subunits [1] [2].
The Gq/11 alpha subunit activation represents the primary signaling pathway engaged by 5-Methoxy-alpha-methyltryptamine, as demonstrated by increased G protein activation in radioligand binding assays [1] [2] [11]. This activation occurs rapidly, within seconds to minutes of receptor binding, and establishes the foundation for downstream signaling cascades. The compound ranks among the more potent tryptamines in terms of G protein activation, with potency following the order: 5-methoxy-N,N-dimethyltryptamine > 5-methoxy-N,N-diallyltryptamine > 5-Methoxy-alpha-methyltryptamine [11].
The G protein activation pattern of 5-Methoxy-alpha-methyltryptamine differs from classical neurotransmitters in its sustained nature. While endogenous serotonin produces transient G protein activation, the compound maintains prolonged activation due to its metabolic stability and high receptor affinity [1] [2]. This sustained activation contributes to the compound's extended duration of action and may explain its persistent behavioral effects.
Secondary G protein pathways may also be engaged by 5-Methoxy-alpha-methyltryptamine, including Gi/o-mediated signaling, though these effects are less well characterized [12]. The involvement of multiple G protein subtypes creates a complex signaling network that may contribute to the compound's multifaceted pharmacological effects. The relative contribution of different G protein pathways likely varies across brain regions and cell types, contributing to the compound's diverse behavioral effects.
Protein Kinase C-γ Phosphorylation
5-Methoxy-alpha-methyltryptamine specifically induces phosphorylation of protein kinase C-gamma in prefrontal cortical regions, as demonstrated through Western blot analysis [1] [2]. This phosphorylation event represents a critical downstream consequence of diacylglycerol production following phospholipase C activation. Protein kinase C-gamma phosphorylation occurs within minutes to hours of compound administration and serves as a biochemical marker of sustained 5-hydroxytryptamine 2A receptor activation [1] [2].
The protein kinase C-gamma isoform plays specialized roles in neuronal signaling, particularly in synaptic plasticity and long-term potentiation mechanisms. Its phosphorylation by 5-Methoxy-alpha-methyltryptamine suggests involvement in learning and memory processes, consistent with reports of altered cognitive function during compound exposure [1] [2]. The gamma isoform is particularly abundant in neural tissue, making it a relevant target for psychoactive compounds.
Protein kinase C-gamma phosphorylation by 5-Methoxy-alpha-methyltryptamine appears to be brain region-specific, with strongest effects observed in prefrontal cortical areas [1] [2]. This regional selectivity may reflect differences in receptor expression density, G protein coupling efficiency, or local signaling environments. The prefrontal cortex specificity aligns with the compound's pronounced effects on executive cognitive functions and decision-making processes.
The sustained nature of protein kinase C-gamma phosphorylation following 5-Methoxy-alpha-methyltryptamine administration suggests involvement in long-term cellular adaptations [1] [2]. This contrasts with transient phosphorylation patterns observed with shorter-acting compounds and may contribute to the compound's prolonged behavioral effects and potential for inducing lasting neuroplastic changes.
ERK1/2 Signaling Pathway Effects
5-Methoxy-alpha-methyltryptamine activates the extracellular signal-regulated kinase 1/2 pathway, a critical component of mitogen-activated protein kinase signaling cascades [1] [2] [13]. This activation occurs downstream of protein kinase C-gamma phosphorylation and represents a key mechanism for translating short-term receptor activation into long-term cellular changes. The compound induces both ERK1/2 phosphorylation and increased kinase activity, indicating functional activation of this signaling pathway [1] [2].
The ERK1/2 activation by 5-Methoxy-alpha-methyltryptamine occurs with a delayed time course compared to initial receptor binding, typically developing over minutes to hours [1] [2]. This temporal pattern reflects the multi-step nature of the signaling cascade, progressing from receptor activation through G protein coupling, phospholipase C activation, protein kinase C-gamma phosphorylation, and finally ERK1/2 activation. The delayed but sustained activation suggests involvement in long-term cellular adaptations rather than acute signaling events.
ERK1/2 signaling by 5-Methoxy-alpha-methyltryptamine promotes neuroplasticity-related gene expression through phosphorylation of transcription factors such as cAMP response element-binding protein [1] [2] [13]. This transcriptional regulation represents a mechanism for the compound's potential long-term effects on neural function and behavior. The ERK1/2 pathway is particularly important for synaptic plasticity, learning, and memory consolidation, processes that may be altered by compound exposure.
The magnitude of ERK1/2 activation by 5-Methoxy-alpha-methyltryptamine appears to correlate with the compound's binding affinity for 5-hydroxytryptamine 2A receptors [13]. This structure-activity relationship suggests that ERK1/2 activation serves as a functional readout of receptor engagement and may predict the compound's behavioral potency. The ERK1/2 pathway thus represents both a mechanistic link between receptor activation and cellular responses and a potential biomarker for compound effects.
Comparative Analysis with Classical Tryptamines
5-Methoxy-alpha-methyltryptamine exhibits distinct pharmacological characteristics that differentiate it from classical tryptamines such as N,N-dimethyltryptamine, psilocybin, and alpha-methyltryptamine. The compound demonstrates superior selectivity for serotonin 5-hydroxytryptamine 2A receptors compared to most classical tryptamines, with binding affinities 10-fold to 40-fold higher than compounds like N,N-dimethyltryptamine and alpha-methyltryptamine [4] [14]. This enhanced selectivity contributes to the compound's potent psychoactive effects at relatively low doses.
The duration of action represents a key distinguishing feature of 5-Methoxy-alpha-methyltryptamine, with effects lasting 12 to 18 hours compared to 0.5 to 6 hours for most classical tryptamines [9] [4]. This extended duration appears related to the compound's metabolic stability and high receptor affinity, allowing for sustained receptor occupancy and prolonged signaling activation. The alpha-methylation at the ethylamine side chain likely contributes to this metabolic stability by reducing susceptibility to monoamine oxidase degradation.
Regarding serotonin transporter interactions, 5-Methoxy-alpha-methyltryptamine exhibits weaker inhibition compared to classical tryptamines like N,N-dimethyltryptamine and psilocybin [4] [14]. This reduced transport inhibition suggests that the compound's effects derive primarily from receptor activation rather than alteration of synaptic serotonin concentrations. This mechanism contrasts with compounds like alpha-methyltryptamine, which combines receptor activation with significant transport effects.
The structural modifications present in 5-Methoxy-alpha-methyltryptamine confer unique pharmacological properties not observed in classical tryptamines. The combination of 5-methoxy substitution and alpha-methylation creates a compound with enhanced 5-hydroxytryptamine 2A selectivity, extended duration, and reduced transport activity [4] [14]. These structural features position 5-Methoxy-alpha-methyltryptamine as a distinct pharmacological entity within the tryptamine class, with properties that may be advantageous for research applications requiring sustained receptor activation.
